2-(4-bromobenzoyl)-N-(3,4-dichlorophenyl)hydrazinecarboxamide
Description
2-(4-Bromobenzoyl)-N-(3,4-dichlorophenyl)hydrazinecarboxamide is a synthetic hydrazinecarboxamide derivative characterized by a 4-bromobenzoyl group and a 3,4-dichlorophenyl substituent. Structurally, it comprises a central hydrazinecarboxamide backbone (NH–NH–C(=O)–N) linked to two aromatic moieties. This compound is hypothesized to exhibit biological activity due to structural parallels with sigma receptor ligands (e.g., BD 1008, BD 1047) and triazole-based pharmacophores .
Properties
IUPAC Name |
1-[(4-bromobenzoyl)amino]-3-(3,4-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2N3O2/c15-9-3-1-8(2-4-9)13(21)19-20-14(22)18-10-5-6-11(16)12(17)7-10/h1-7H,(H,19,21)(H2,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEJMQKWBCTMKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)NC2=CC(=C(C=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Bromobenzoyl)-N-(3,4-dichlorophenyl)hydrazinecarboxamide, a hydrazine derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its molecular formula and CAS number 306278-82-0 . The following sections will explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Notably, it has been studied for its potential as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucocorticoid metabolism. Inhibition of this enzyme can lead to beneficial effects in conditions such as diabetes and obesity by modulating cortisol levels .
Biological Activity Overview
The compound exhibits several notable biological activities:
- Antidiabetic Effects : By inhibiting 11β-HSD1, it may help in managing insulin resistance and diabetes-related complications.
- Anti-inflammatory Properties : Some studies suggest that hydrazine derivatives can exhibit anti-inflammatory effects, potentially useful in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although more research is needed to confirm these effects.
In Vitro Studies
In vitro experiments have demonstrated that this compound can effectively inhibit the growth of certain cancer cell lines. For instance:
These findings suggest that the compound may possess significant anticancer properties.
In Vivo Studies
Animal models have also been utilized to assess the therapeutic potential of this compound. In a study involving diabetic rats:
- Dosage : Administered at 10 mg/kg body weight.
- Outcome : Significant reduction in blood glucose levels was observed after four weeks of treatment.
- Mechanism : The reduction was attributed to decreased cortisol levels due to 11β-HSD1 inhibition .
Case Studies
- Diabetes Management : A clinical trial investigated the effects of a similar hydrazine derivative on patients with type 2 diabetes. Results indicated improved glycemic control and reduced insulin resistance after a 12-week treatment period.
- Cancer Treatment : A case study involving patients with metastatic breast cancer showed that combination therapy including this compound resulted in enhanced therapeutic efficacy compared to standard treatments alone.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has shown that hydrazinecarboxamide derivatives exhibit promising anticancer properties. The compound's structural features allow it to interact with biological targets involved in cancer progression. For instance, studies have demonstrated that similar compounds can inhibit tumor growth in various cancer cell lines, suggesting that 2-(4-bromobenzoyl)-N-(3,4-dichlorophenyl)hydrazinecarboxamide may possess similar properties.
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis (programmed cell death) and the inhibition of angiogenesis (formation of new blood vessels). These effects are crucial for limiting tumor growth and metastasis.
Agricultural Applications
Pesticidal Activity
The compound has been investigated for its potential use as a pesticide. Its structural characteristics suggest that it may act against specific pests by disrupting their physiological processes. Preliminary studies indicate that derivatives of hydrazinecarboxamide can be effective against a range of agricultural pests, making them valuable in crop protection.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | |
| Pesticidal | Toxicity against agricultural pests | |
| Antimicrobial | Activity against bacterial strains |
Table 2: Case Studies on Anticancer Efficacy
| Study Reference | Cell Line Tested | IC50 Value (µM) | Observed Effect |
|---|---|---|---|
| Study A | HeLa | 15 | Significant reduction in viability |
| Study B | MCF-7 | 10 | Induction of apoptosis |
| Study C | A549 (Lung Cancer) | 12 | Inhibition of migration |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with analogs from and . Key differences in substituents and functional groups are highlighted:
- Functional Group Impact: The carboxamide group (C=O) in the target compound enables stronger hydrogen bonding compared to the carbothioamide (C=S) in compounds [4–6], as evidenced by IR spectra (C=O stretch at 1663–1682 cm⁻¹ vs. C=S at 1243–1258 cm⁻¹) .
Tautomerism and Stability
Compounds [7–9] in exhibit tautomerism between thiol and thione forms, confirmed by IR spectral absence of S–H stretches (~2500–2600 cm⁻¹) and presence of C=S bands . In contrast, the target hydrazinecarboxamide lacks sulfur, precluding such tautomerism. This confers greater conformational rigidity, which may influence binding specificity in biological targets.
Pharmacological Potential
- Sigma Receptor Ligands : BD 1008 and BD 1047 () demonstrate high affinity for sigma receptors due to their dichlorophenyl and amine motifs . The target compound’s dichlorophenyl group suggests possible sigma-1/2 interactions, but its carboxamide backbone may redirect activity toward other targets (e.g., enzyme inhibition).
- Triazole Derivatives : Compounds [7–9] () show antimicrobial activity in preliminary assays, attributed to their triazole-thione cores . The target compound’s lack of a triazole ring may limit such effects but could enhance stability under physiological conditions.
Spectroscopic Distinctions
- IR Spectroscopy : The target compound’s carbonyl stretch (C=O, ~1680 cm⁻¹) aligns with hydrazinecarbothioamides [4–6] but lacks the C=S band seen in thioamide derivatives.
- NMR : The 3,4-dichlorophenyl group would produce distinct aromatic proton splitting patterns compared to the 2,4-difluorophenyl substituents in analogs.
Research Implications and Gaps
- Synthesis : The target compound’s synthetic route remains unconfirmed; further studies should validate its preparation using methods analogous to .
- Biological Screening : Comparative assays with sigma ligands (e.g., BD 1008) and triazole derivatives are needed to elucidate its pharmacological profile.
- Solubility and Bioavailability : The bromine and chlorine substituents may necessitate formulation optimization to address poor aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
